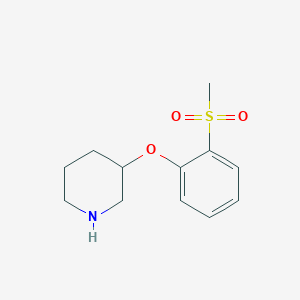

3-(2-(Methylsulfonyl)phenoxy)piperidine

Description

Properties

Molecular Formula |

C12H17NO3S |

|---|---|

Molecular Weight |

255.34 g/mol |

IUPAC Name |

3-(2-methylsulfonylphenoxy)piperidine |

InChI |

InChI=1S/C12H17NO3S/c1-17(14,15)12-7-3-2-6-11(12)16-10-5-4-8-13-9-10/h2-3,6-7,10,13H,4-5,8-9H2,1H3 |

InChI Key |

HODWOXNQKUVUBV-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1OC2CCCNC2 |

Origin of Product |

United States |

Foundational & Exploratory

CAS 1458536-78-1 physicochemical characteristics

An In-Depth Technical Guide to the Physicochemical Characteristics of CAS 1458536-78-1

Foreword

As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of the physicochemical characteristics of the compound identified by CAS number 1458536-78-1. This document moves beyond a simple recitation of data points, instead focusing on the causality behind experimental choices and providing a framework for the independent validation of these critical parameters. The integrity of any drug discovery program rests upon the quality and reproducibility of its foundational data; this guide is structured to ensure that trustworthiness.

Compound Identification and Structure

The compound registered under CAS 1458536-78-1 is chemically identified as 2,3-difluoro-6-[[4-(1-hydroxy-1-methylethyl)-2-methoxy-phenyl]amino]-N-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxamide. A thorough understanding of its structure is the first step in elucidating its physicochemical behavior.

Table 1: Compound Identification

| Parameter | Value |

| CAS Number | 1458536-78-1 |

| IUPAC Name | 2,3-difluoro-6-[[4-(1-hydroxy-1-methylethyl)-2-methoxy-phenyl]amino]-N-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxamide |

| Molecular Formula | C24H25F2N7O3 |

| Molecular Weight | 513.5 g/mol |

| Canonical SMILES | CC(C)(O)C1=CC(=C(OC)C=C1)NC1=C(C(=O)N(C=C2)N2C=C1F)C(=C2F)N(C)C=C2 |

Core Physicochemical Characteristics

The journey of a drug from administration to its site of action is fundamentally governed by its physicochemical properties. These parameters dictate its absorption, distribution, metabolism, and excretion (ADME) profile.

Solubility

Solubility, the ability of a compound to dissolve in a solvent, is a critical determinant of its bioavailability. For oral drug candidates, aqueous solubility in the gastrointestinal tract is a prerequisite for absorption.

Predicted Solubility: Computational models predict the aqueous solubility of CAS 1458536-78-1 to be low. This is a common characteristic of complex, aromatic molecules and underscores the importance of empirical testing.

Experimental Protocol: Shake-Flask Method for Aqueous Solubility

The shake-flask method remains the gold standard for solubility determination due to its simplicity and reliability.

-

Preparation: Prepare a series of buffered aqueous solutions at physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4).

-

Equilibration: Add an excess of the compound to each buffer solution in a sealed vial. Agitate the vials at a constant temperature (typically 25 °C or 37 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the solution via centrifugation and filtration.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Diagram 1: Shake-Flask Solubility Workflow

Caption: Workflow for determining aqueous solubility via the shake-flask method.

Lipophilicity (LogP/LogD)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a key predictor of its ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral form of the molecule or the distribution coefficient (LogD) at a specific pH.

Predicted Lipophilicity: The predicted LogP for this compound is approximately 3.5, suggesting a high degree of lipophilicity.

Experimental Protocol: Shake-Flask Method for LogD7.4 Determination

-

Solvent System: Prepare a biphasic system of n-octanol and a phosphate-buffered saline (PBS) at pH 7.4.

-

Partitioning: Dissolve a known amount of the compound in one phase and then add the second phase. Vigorously mix the two phases for a set time to allow for partitioning.

-

Separation: Separate the two phases by centrifugation.

-

Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).

-

Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Ionization Constant (pKa)

The pKa is the pH at which a compound exists in an equal ratio of its ionized and non-ionized forms. This is crucial for predicting its behavior in different physiological compartments with varying pH levels.

Predicted pKa: Computational tools suggest the presence of both acidic and basic centers in the molecule, leading to multiple predicted pKa values. Experimental determination is necessary to confirm these.

Experimental Protocol: Potentiometric Titration

-

Solution Preparation: Dissolve a precise amount of the compound in a suitable solvent, often a co-solvent system like water-methanol.

-

Titration: Titrate the solution with a standardized acid (e.g., HCl) and a standardized base (e.g., NaOH) while monitoring the pH with a calibrated electrode.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve.

Diagram 2: General Physicochemical Characterization Workflow

Caption: Integrated workflow for key physicochemical property determination.

Spectroscopic Profile

Spectroscopic analysis provides a fingerprint of the molecule, essential for its identification, quantification, and structural elucidation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the chemical structure by identifying the connectivity of atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition.

-

UV-Visible Spectroscopy: This would determine the wavelengths of maximum absorbance, which is crucial for developing quantitative analytical methods using UV detectors.

Biological Context and Potential Signaling Pathways

While specific biological data for CAS 1458536-78-1 is not extensively published, its structural motifs, particularly the pyrazolo[1,5-a]pyrimidine core, are found in numerous kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is implicated in many diseases, including cancer.

Hypothesized Mechanism of Action: It is plausible that this compound targets one or more protein kinases. The general mechanism of action for such inhibitors involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrate proteins and interrupting the signaling cascade.

Diagram 3: Hypothesized Kinase Inhibition Pathway

Caption: General mechanism of kinase inhibition relevant to the compound's structural class.

Conclusion

CAS 1458536-78-1 is a complex heterocyclic molecule with predicted low aqueous solubility and high lipophilicity. These characteristics present both challenges and opportunities for its development as a therapeutic agent. A thorough experimental characterization of its solubility, pKa, and LogD is paramount for guiding formulation development and interpreting pharmacokinetic data. The protocols and frameworks provided in this guide offer a robust starting point for researchers to generate the high-quality, reproducible data necessary for advancing this compound through the drug discovery pipeline.

References

-

Title: Guidance for Industry: Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System Source: U.S. Food and Drug Administration URL: [Link]

-

Title: The Shake-Flask Method for Octanol-Water Partition Coefficient Source: OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties URL: [Link]

-

Title: Spectroscopic Methods in Organic Chemistry Source: Thieme URL: [Link]

Methylsulfonyl-Phenoxy Piperidine: A Privileged Scaffold in GPCR Drug Discovery

Executive Summary

The Methylsulfonyl-Phenoxy Piperidine (MSPP) scaffold represents a "privileged structure" in modern medicinal chemistry, most notably recognized for its critical role in the development of GPR119 agonists for Type 2 Diabetes Mellitus (T2DM) and obesity. This structural motif combines a metabolically robust polar anchor (methylsulfonyl) with a flexible, solubilizing vector (piperidine) via an ether linkage.

This technical guide dissects the MSPP scaffold, moving beyond simple structural description to an analysis of its pharmacophoric utility, synthetic accessibility, and optimization strategies. It is designed for medicinal chemists and lead optimization scientists seeking to leverage this scaffold for GPCR targeting.

Structural Anatomy & Pharmacophore Analysis[1]

The MSPP scaffold is not merely a connector; it is a functional triad where each component serves a distinct pharmacological purpose.

The Methylsulfonyl "Anchor"

-

Function: Acts as a strong hydrogen bond acceptor and a metabolic "sink."

-

Medicinal Chemistry Insight: Unlike sulfonamides, the methylsulfonyl (

) group is chemically inert and resistant to hydrolysis. It provides a high dipole moment, enhancing potency at GPCR binding pockets (specifically the orthosteric site of GPR119) without introducing the mutagenic risks often associated with nitro groups or the metabolic liability of thiols.

The Phenoxy "Hinge"

-

Function: Provides a specific bond angle (~120°) and rotational freedom.

-

Medicinal Chemistry Insight: The ether oxygen acts as a weak H-bond acceptor but, more importantly, decouples the electronic systems of the aromatic ring and the piperidine. This prevents the piperidine nitrogen's lone pair from conjugating with the aromatic system, maintaining the basicity required for solubility (unless acylated).

The Piperidine "Vector"

-

Function: Solubility handle and diversity vector.[1]

-

Medicinal Chemistry Insight: The piperidine nitrogen (

) ensures high water solubility at physiological pH. However, in many GPR119 agonists (e.g., GSK1292263 ), this nitrogen is derivatized (carbamates/pyrimidines) to neutralize basicity, thereby reducing hERG channel affinity—a common liability for basic piperidines.

Therapeutic Application: GPR119 Agonism[1][3][4][5]

The primary application of the MSPP scaffold is in the modulation of GPR119 , a G

Mechanism of Action

Activation of GPR119 by MSPP-containing ligands triggers a dual-mechanism metabolic benefit:

-

Pancreas: Enhances glucose-dependent insulin secretion (GSIS).[2]

-

Intestine: Stimulates release of incretins (GLP-1 and GIP).[3][2]

Signaling Pathway Visualization

The following diagram illustrates the signal transduction cascade initiated by MSPP-based ligands.

Figure 1: GPR119 signaling cascade triggered by MSPP ligands, leading to incretin and insulin release.[3]

Synthetic Protocols

Constructing the MSPP scaffold requires forming the C(aryl)-O bond. Two primary methodologies exist: Nucleophilic Aromatic Substitution (SNAr) and the Mitsunobu Reaction .

Method A: SNAr (Preferred for Scale-Up)

This method leverages the electron-withdrawing nature of the methylsulfonyl group, which activates the aromatic ring for nucleophilic attack.

Protocol:

-

Reagents: 4-Fluorophenyl methyl sulfone (1.0 eq), 4-Hydroxypiperidine (1.2 eq), Potassium tert-butoxide (KOtBu) or NaH (1.5 eq).

-

Solvent: DMF or DMSO (Polar aprotic is essential).

-

Conditions: Heat at 80–100°C for 4–12 hours.

-

Workup: Quench with water. The product often precipitates or can be extracted with EtOAc.

Why this works: The sulfone group at the para position stabilizes the Meisenheimer complex intermediate, making the fluorine a good leaving group. This is the industrial standard due to atom economy and avoidance of triphenylphosphine oxide byproducts.

Method B: Mitsunobu Reaction (Preferred for Analoging)

Used when the aryl partner lacks sufficient electron-withdrawing groups or when specific chirality is required.

Protocol:

-

Reagents: 4-(Methylsulfonyl)phenol (1.0 eq), N-Boc-4-hydroxypiperidine (1.0 eq), Triphenylphosphine (

, 1.2 eq), DIAD or DEAD (1.2 eq). -

Solvent: THF or Toluene (Anhydrous).

-

Conditions: 0°C to Room Temperature, 12–24 hours.

-

Mechanism: Activation of the alcohol by

/DIAD followed by

Synthetic Workflow Diagram

Figure 2: Dual synthetic pathways for accessing the MSPP scaffold.

Optimization & SAR Data

When optimizing MSPP-based leads, the piperidine nitrogen is the primary site for modification. Table 1 summarizes the impact of N-substitution on GPR119 potency and hERG inhibition (a critical safety parameter).

Table 1: SAR of N-Substituted MSPP Analogues (Representative Data)

| Compound Class | N-Substituent (R) | hGPR119 EC50 (nM) | hERG IC50 (µM) | Solubility |

| Free Amine | > 1000 | > 30 | High | |

| Alkyl | 450 | 1.2 (Risk) | High | |

| Carbamate | 12 | > 30 | Low | |

| Heterocycle | Pyrimidine (GSK-like) | 3 - 8 | > 100 | Moderate |

| Urea | 25 | > 50 | Poor |

Key Insight: Converting the basic piperidine amine to a neutral carbamate or attaching an electron-deficient heterocycle (like a pyrimidine or oxadiazole) dramatically improves potency and reduces hERG liability by lowering the pKa of the basic center.

References

-

Discovery of GSK1292263 : Carpenter, A. J., et al. "Discovery of GSK1292263A, a GPR119 Agonist for the Treatment of Type 2 Diabetes."[4] Journal of Medicinal Chemistry.

-

GPR119 Biology : Semple, G., et al. "GPR119 agonists for the treatment of type 2 diabetes and obesity." Future Medicinal Chemistry.

-

Scaffold Synthesis : "Preparation of piperidine derivatives as GPR119 agonists." World Intellectual Property Organization (WO/2008/070692).[4]

-

Piperidine in Drug Design : "Application of Chiral Piperidine Scaffolds in Drug Design." Thieme Connect.

-

Commercial Building Block : "4-[4-(Methylsulfonyl)phenoxy]piperidine hydrochloride." Sigma-Aldrich.

Sources

Biological Activity of 3-Substituted Phenoxy Piperidine Derivatives

This guide focuses on the specific chemical scaffold of 3-aryloxypiperidines (piperidines featuring a phenoxy group directly linked to the C3 position) and their functionalized derivatives. This structural class represents a privileged scaffold in medicinal chemistry, distinct from the more common 4-substituted analogs (e.g., paroxetine) or N-alkylated variants.

Technical Whitepaper | Medicinal Chemistry & Pharmacology Series

Executive Summary

The 3-substituted phenoxy piperidine scaffold represents a critical structural motif in the design of central nervous system (CNS) agents. Unlike their C4-substituted counterparts (widely recognized in SSRIs like paroxetine), the C3-substituted variants offer a unique vector for chirality-driven selectivity profiles against monoamine transporters (SERT, NET, DAT) and specific G-protein coupled receptors (GPCRs), particularly the Nociceptin/Orphanin FQ (NOP) receptor and Mu-opioid receptor (MOR).

This guide details the pharmacological mechanisms, Structure-Activity Relationships (SAR), and experimental validation protocols for this class of compounds.

Chemical Structure & Pharmacophore Analysis

The core pharmacophore consists of a piperidine ring with an ether linkage at the 3-position connecting to a substituted phenyl ring.

Structural Logic

-

Linker: Ether oxygen (-O-) at C3. This provides rotational freedom while maintaining a specific distance between the basic nitrogen and the aromatic ring, mimicking the aryloxypropanolamine motif found in many neurotransmitter modulators.

-

Substituents:

-

Phenoxy Ring (Ar): Often substituted at the meta (3') or para (4') position with electron-withdrawing groups (CF3, halogens) to improve metabolic stability and lipophilicity.

-

Piperidine Nitrogen (N1): Can be free (secondary amine) or substituted (tertiary amine) to tune blood-brain barrier (BBB) permeability and receptor affinity.

-

Figure 1: Pharmacophore decomposition of 3-substituted phenoxy piperidine derivatives.

Pharmacology & Mechanism of Action[3]

Monoamine Reuptake Inhibition (Antidepressant/Anxiolytic)

The 3-phenoxypiperidine motif is a rigidified analog of the open-chain phenoxypropylamine class (e.g., atomoxetine, fluoxetine).

-

Mechanism: The compounds act as competitive inhibitors of the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET).

-

Binding Mode: The basic nitrogen binds to the aspartate residue in the primary binding site (S1) of the transporter, while the 3-phenoxy group occupies the hydrophobic S2 pocket.

-

Selectivity: The meta-substitution (e.g., 3-trifluoromethyl) on the phenoxy ring often enhances NET selectivity over SERT, whereas para-substitution tends to favor SERT.

Opioid & Nociceptin Receptor Modulation (Analgesic)

Certain derivatives, particularly those with bulky N-substituents or specific 3-phenoxypropyl linkers, show dual activity at the Mu-Opioid Receptor (MOR) and the Nociceptin Receptor (NOP).

-

Therapeutic Value: Dual MOR/NOP agonists are sought after as non-addictive analgesics. The NOP component counteracts the respiratory depression and addictive liability associated with pure MOR agonism.

Structure-Activity Relationship (SAR)

The biological activity is highly sensitive to three vectors:

| Structural Vector | Modification | Biological Consequence |

| C3 Stereochemistry | (S)-Enantiomer | Generally favors SERT/NET binding (varies by specific series). |

| (R)-Enantiomer | Often shows reduced affinity or altered selectivity (e.g., Sigma receptor binding). | |

| Phenoxy Substituent | 3-CF3 (Meta) | Increases metabolic stability; enhances NET affinity (Atomoxetine-like profile). |

| 4-F (Para) | Enhances SERT affinity; classic serotonin-mimetic substitution. | |

| 2-OMe (Ortho) | Steric clash often reduces potency; used to induce conformational twist. | |

| N-Substitution | N-H (Secondary) | High affinity for transporters; lower BBB permeability than methylated forms. |

| N-Methyl | Improved lipophilicity; standard for CNS penetration. | |

| N-Benzyl | Shifts activity toward AChE inhibition or Sigma receptors (off-target for antidepressants). |

Experimental Protocols

Synthesis: Mitsunobu Coupling (Self-Validating Protocol)

This route ensures stereochemical inversion, allowing access to specific enantiomers starting from chiral 3-hydroxypiperidines.

Reagents:

-

(S)-N-Boc-3-hydroxypiperidine (1.0 eq)

-

Substituted Phenol (e.g., 3-trifluoromethylphenol) (1.1 eq)

-

Triphenylphosphine (PPh3) (1.2 eq)

-

Diisopropyl azodicarboxylate (DIAD) (1.2 eq)

-

Solvent: Anhydrous THF

Workflow:

-

Preparation: Dissolve N-Boc-3-hydroxypiperidine, Phenol, and PPh3 in dry THF under N2 atmosphere. Cool to 0°C.

-

Addition: Add DIAD dropwise over 20 minutes. Critical Control: Maintain temperature <5°C to prevent hydrazine byproduct formation.

-

Reaction: Warm to room temperature and stir for 12-18 hours. Monitor by TLC (Hexane:EtOAc 4:1).

-

Workup: Concentrate in vacuo. Triturate with Et2O/Hexane to precipitate triphenylphosphine oxide (TPPO). Filter and purify filtrate via silica gel chromatography.

-

Deprotection: Treat the intermediate with 4M HCl in Dioxane to remove the Boc group. Yields the amine hydrochloride salt.

Functional Assay: Monoamine Uptake Inhibition

Objective: Determine IC50 for SERT/NET inhibition.

Protocol:

-

Cell Lines: HEK-293 cells stably expressing human SERT or NET.

-

Seeding: Plate cells at 50,000 cells/well in Poly-D-Lysine coated 96-well plates. Incubate 24h.

-

Dosing: Add test compounds (0.1 nM – 10 µM) in assay buffer (HBSS + 20 mM HEPES).

-

Substrate Addition:

-

SERT: Add fluorescent substrate (e.g., ASP+ or labeled Serotonin) or radioligand [3H]-5-HT.

-

NET: Add [3H]-Norepinephrine.

-

-

Incubation: 10 minutes at 37°C.

-

Termination: Rapid wash with ice-cold buffer.

-

Detection: Liquid scintillation counting (for radioligands) or fluorescence plate reader.

-

Validation: Use Fluoxetine (SERT control) and Nisoxetine (NET control) as internal standards.

Visualization of Signaling Pathways

The following diagram illustrates the dual pathway modulation potential of these derivatives (Monoamine transport vs. Opioid signaling).

Figure 2: Dual-mechanism potential of 3-phenoxypiperidine derivatives targeting monoamine transporters and opioid receptors.

References

-

Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists. Source: Bioorganic & Medicinal Chemistry Letters, 2005. URL:[Link]

-

A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors. Source: Bioorganic & Medicinal Chemistry Letters, 2013. URL:[Link]

-

Structure-activity relationship of piperidine derivatives with antidepressant-like effects. Source: Canadian Journal of Physiology and Pharmacology, 2022. URL:[Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Source: Molecules, 2023. URL:[Link]

Sources

Navigating GPCR Drug Discovery: A Technical Guide to the Ligand Fragment 3-(2-(Methylsulfonyl)phenoxy)piperidine

For Immediate Release to the Drug Discovery Community

[CITY, STATE] – February 17, 2026 – In the intricate landscape of G-protein coupled receptor (GPCR) drug discovery, the strategic use of small, synthetically tractable fragments is paramount. This technical guide delves into the core attributes of the promising, yet underexplored, GPCR ligand fragment: 3-(2-(Methylsulfonyl)phenoxy)piperidine. Synthesizing insights from established medicinal chemistry principles and cutting-edge experimental methodologies, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage this scaffold for novel therapeutic development.

Introduction: The Strategic Value of the this compound Scaffold

The piperidine moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in a multitude of approved drugs targeting the central nervous system (CNS) and other therapeutic areas.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal starting point for fragment-based drug discovery (FBDD). The addition of a phenoxy linker provides a vector for exploring interactions within the often-hydrophobic binding pockets of GPCRs, while the methylsulfonyl group introduces a potent hydrogen bond acceptor and can significantly influence physicochemical properties such as solubility and metabolic stability.

The specific substitution pattern of this compound offers a unique combination of features. The meta-substitution on the piperidine ring allows for the exploration of different regions of the binding pocket compared to the more commonly seen 4-substituted piperidines. The ortho-position of the methylsulfonyl group on the phenoxy ring introduces a distinct electronic and steric profile that can be exploited to achieve receptor subtype selectivity.

This guide will explore the potential GPCR targets for this fragment, provide detailed protocols for its synthesis and biological characterization, and discuss strategies for its evolution into a high-affinity, selective ligand.

Potential GPCR Targets and Rationale

While direct biological data for this compound is not extensively published, analysis of structurally similar compounds provides a strong rationale for prioritizing certain GPCR families for initial screening.

Dopamine Receptors

Numerous antagonists for the dopamine D4 receptor incorporate a 3-(phenoxymethyl)piperidine scaffold. For instance, a series of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives have demonstrated exceptional binding affinity and selectivity for the D4 receptor.[2][3] The phenoxy group in these compounds occupies a key region of the receptor's binding site. The introduction of the methylsulfonyl group in our fragment of interest could potentially modulate interactions with specific residues, offering a new avenue for achieving selectivity against other dopamine receptor subtypes.

Opioid Receptors

The piperidine core is also a cornerstone of many opioid receptor ligands. Loperamide and its analogs, which are peripherally restricted μ-opioid receptor (MOR) agonists, feature a 4-phenylpiperidine scaffold.[4] More relevant to our fragment, a series of 3-phenoxypropyl piperidine analogues have been identified as potent and selective agonists for the Nociceptin/Orphanin FQ (NOP) receptor, a member of the opioid receptor family.[5][6] This suggests that the 3-substituted piperidine can effectively engage the binding sites of opioid receptors. The 2-(methylsulfonyl)phenoxy moiety could confer novel selectivity profiles within this receptor family.

Other Amine GPCRs

The arylpiperazine and arylpiperidine motifs are considered privileged scaffolds for a wide range of aminergic GPCRs, including serotonin, adrenergic, and histamine receptors.[1][7] The versatility of this core structure allows for the fine-tuning of affinity and selectivity through modifications of the aryl group and the linker. The unique electronic properties of the methylsulfonyl group could lead to interactions with less-conserved residues in these receptors, providing a path to novel selective ligands.

Synthesis of this compound

A plausible synthetic route to this compound can be adapted from established methodologies for similar phenoxy-piperidine derivatives. The following protocol is a representative example.

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Adapted from similar syntheses)

Step 1: Synthesis of N-Boc-3-(2-nitrophenoxy)piperidine

-

To a solution of N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2.0 eq).

-

Add 1-fluoro-2-nitrobenzene (1.1 eq) to the mixture.

-

Heat the reaction mixture to 80 °C and stir for 16 hours.

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-Boc-3-(2-nitrophenoxy)piperidine.

Step 2: Synthesis of N-Boc-3-(2-aminophenoxy)piperidine

-

Dissolve N-Boc-3-(2-nitrophenoxy)piperidine (1.0 eq) in methanol.

-

Add palladium on carbon (10% w/w) to the solution.

-

Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 16 hours.

-

Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure to yield N-Boc-3-(2-aminophenoxy)piperidine.

Step 3: Synthesis of N-Boc-3-(2-(methylsulfonyl)phenoxy)piperidine

-

Suspend N-Boc-3-(2-aminophenoxy)piperidine (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C.

-

Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add copper(I) chloride (catalytic amount).

-

Add the diazonium salt solution to the sulfur dioxide solution at 0 °C and stir for 1 hour.

-

Pour the reaction mixture onto ice and extract with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude sulfonyl chloride.

-

Dissolve the crude sulfonyl chloride in a suitable solvent and react with a methylating agent (e.g., methyl iodide in the presence of a base) to obtain N-Boc-3-(2-(methylsulfonyl)phenoxy)piperidine.

Step 4: Synthesis of this compound

-

Dissolve N-Boc-3-(2-(methylsulfonyl)phenoxy)piperidine (1.0 eq) in a mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM) (1:1).

-

Stir the reaction mixture at room temperature for 2 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate and extract with DCM.

-

Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield the final product.

Experimental Characterization of GPCR-Fragment Interactions

To characterize the interaction of this compound with its potential GPCR targets, a tiered screening approach is recommended, starting with binding assays and progressing to functional assays.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor.[8][9] A competition binding assay is typically used to determine the inhibitory constant (Ki) of an unlabeled test compound.

Table 1: Representative Radioligand Binding Assay Parameters

| Parameter | Description | Typical Value/Condition |

| Receptor Source | Membranes from cells expressing the target GPCR | CHO or HEK293 cells |

| Radioligand | A high-affinity, selective radiolabeled ligand for the target GPCR | e.g., [³H]-Spiperone for D2-like receptors |

| Incubation Buffer | Physiologically relevant buffer | 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂ |

| Incubation Time | Time to reach equilibrium | 60-120 minutes |

| Incubation Temp. | To balance stability and kinetics | 25 °C or 37 °C |

| Non-specific Binding | Determined in the presence of a high concentration of a known non-radiolabeled ligand | e.g., 10 µM haloperidol |

| Separation Method | To separate bound from free radioligand | Rapid vacuum filtration through glass fiber filters |

| Detection Method | To quantify bound radioactivity | Liquid scintillation counting |

Protocol: Competition Radioligand Binding Assay

-

Prepare cell membranes from a cell line stably expressing the GPCR of interest.[10]

-

In a 96-well plate, add cell membranes, a fixed concentration of the appropriate radioligand (typically at its Kd value), and varying concentrations of the test compound (this compound).

-

Incubate the plate at the determined temperature and for the optimal time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Allow the filters to dry, and then add scintillation cocktail.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate the Ki value from the IC50 value obtained from the competition curve using the Cheng-Prusoff equation.

Caption: Workflow for a competition radioligand binding assay.

Functional Assays

Functional assays are crucial to determine whether the fragment acts as an agonist, antagonist, or allosteric modulator. The choice of assay depends on the G-protein coupling of the target receptor.

4.2.1. cAMP Assays (for Gs- and Gi-coupled receptors)

Many GPCRs signal through the modulation of adenylyl cyclase, leading to changes in intracellular cyclic AMP (cAMP) levels.[11][12]

Protocol: HTRF-based cAMP Assay

-

Seed cells expressing the target GPCR in a 384-well plate and incubate overnight.

-

For antagonist mode, pre-incubate the cells with varying concentrations of the test compound.

-

Stimulate the cells with an agonist (for Gs-coupled receptors) or an agonist plus forskolin (for Gi-coupled receptors).

-

Lyse the cells and add the HTRF cAMP detection reagents (a cAMP-d2 conjugate and an anti-cAMP antibody labeled with a fluorescent donor).

-

Incubate to allow for the competition between cellular cAMP and the labeled cAMP for the antibody.

-

Read the plate on an HTRF-compatible reader and calculate the cAMP concentration based on a standard curve.

4.2.2. Calcium Flux Assays (for Gq-coupled receptors)

Gq-coupled receptors mediate the release of intracellular calcium upon activation. This can be measured using calcium-sensitive fluorescent dyes.[13][14][15]

Protocol: FLIPR-based Calcium Flux Assay

-

Plate cells expressing the target GPCR in a 384-well, black-walled, clear-bottom plate.

-

Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in a buffer containing probenecid to prevent dye leakage.[13]

-

Place the plate in a FLIPR (Fluorometric Imaging Plate Reader) instrument.

-

For antagonist mode, add the test compound to the wells.

-

After a short incubation, add an agonist to stimulate the receptor.

-

The FLIPR will monitor the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

Fragment Evolution and Lead Optimization

Once a hit is identified and validated, the next step is to evolve the fragment into a more potent and selective lead compound. This is typically an iterative process involving medicinal chemistry and biological testing.

Strategies for Fragment Growth:

-

Vector-based growing: Adding substituents to the piperidine nitrogen or the phenoxy ring to explore new interactions with the receptor.

-

Fragment linking: If another fragment is found to bind in a nearby pocket, the two fragments can be linked together to create a more potent molecule.

-

Scaffold hopping: Replacing the piperidine or phenoxy core with other heterocyclic systems to improve properties such as potency, selectivity, or ADME profile.

Conclusion

The this compound scaffold represents a promising starting point for the discovery of novel GPCR ligands. Its unique substitution pattern offers the potential for achieving high affinity and selectivity. By employing the systematic approach outlined in this guide, from targeted synthesis and robust biological characterization to iterative fragment evolution, researchers can unlock the full potential of this valuable chemical entity in the quest for new and improved therapeutics.

References

-

Bio-protocol. (2020). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. [Link]

-

Me-Linh, T., et al. (2013). Discovery of novel N-aryl piperazine CXCR4 antagonists. Bioorganic & Medicinal Chemistry Letters, 23(15), 4443-4448. [Link]

-

Bannister, T. D., et al. (2007). Synthesis and evaluation of N-3 substituted phenoxypropyl piperidine benzimidazol-2-one analogues as NOP receptor agonists with analgesic and sedative properties. Bioorganic & Medicinal Chemistry, 15(4), 1828-1847. [Link]

-

Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. [Link]

-

Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 243-261. [Link]

-

Bannister, T. D., et al. (2005). Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists. Bioorganic & Medicinal Chemistry Letters, 15(3), 677-680. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]

-

National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]

-

Zhang, J. H., et al. (2013). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. SLAS Discovery, 18(6), 761-771. [Link]

-

Agilent. (2010). Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. [Link]

-

ChemRxiv. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. [Link]

-

JoVE. (2022). Video: A "Dual-Addition" Calcium Fluorescence Assay for the High-Throughput Screening of Recombinant G Protein-Coupled Receptors. [Link]

-

Eurofins Discovery. (n.d.). Calcium Flux Assays. [Link]

-

ResearchGate. (n.d.). Calcium Flux Assay Protocol. [Link]

-

Szymański, P., et al. (2025). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules, 30(12), 2545. [Link]

-

Kulkarni, V. M., et al. (2010). Ligand-based pharmacophore model of N-Aryl and N-Heteroaryl piperazine alpha 1A-adrenoceptors antagonists using GALAHAD. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(5), 682-691. [Link]

-

PubMed Central. (n.d.). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. [Link]

-

PubMed. (2025). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. [Link]

-

Molecules. (2012). A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists. [Link]

-

ACS Publications. (1996). Novel Potent σ1 Ligands: N-[ω-(Tetralin-1-yl)alkyl]piperidine Derivatives. Journal of Medicinal Chemistry, 39(18), 3503-3512. [Link]

-

Eurofins Discovery. (n.d.). GPCR Radioligand Binding. [Link]

-

ChemRxiv. (n.d.). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. [Link]

-

MDPI. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. [Link]

-

PubMed. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. [Link]

-

Advanced Journal of Chemistry A. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. [Link]

-

ResearchGate. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. [Link]

-

ResearchGate. (2025). Synthesis and pharmacological evaluation of novel 5-substituted-1-(phenylsulfonyl)-2-methylbenzimidazole derivatives as anti-inflammatory and analgesic agents. [Link]

-

King's College London. (2014). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. [Link]

-

MDPI. (2021). Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies. [Link]

-

Future Medicinal Chemistry. (2018). Novel 4-methylsulfonylphenyl derivatives as NSAIDS with preferential COX-2 inhibition. [Link]

- Google Patents. (n.d.). MY141773A - (methylsulfonyl)phenyl-2-(5h)-furanones as cox-2 inhibitors.

Sources

- 1. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of N-3 substituted phenoxypropyl piperidine benzimidazol-2-one analogues as NOP receptor agonists with analgesic and sedative properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 9. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. drugtargetreview.com [drugtargetreview.com]

- 13. bio-protocol.org [bio-protocol.org]

- 14. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

Therapeutic Potential of Sulfone-Containing Piperidine Ethers

Executive Summary

The convergence of piperidine scaffolds with sulfone moieties via ether linkages represents a high-value structural motif in modern medicinal chemistry. This "Sulfone-Piperidine-Ether" (SPE) triad addresses three critical bottlenecks in drug discovery: metabolic stability, solubility, and target selectivity.

This technical guide analyzes the SPE motif's utility, focusing on its validated success in GPR119 agonism (Type 2 Diabetes) and CCR1 antagonism (Autoimmune disorders). We provide a mechanistic breakdown of the pharmacophore, synthetic routes for library generation, and field-proven experimental protocols.

Structural Rationale: The SPE Triad

The therapeutic potency of this scaffold stems from the synergistic physicochemical properties of its three components.

The Piperidine Core (The "Head")

-

Role: Acts as the primary basic center (

), ensuring protonation at physiological pH. -

Interaction: Forms critical ionic bonds with conserved aspartate residues in Class A GPCRs (e.g., Asp3.32).

-

Liability: High basicity can lead to hERG channel blockade (cardiotoxicity). This is often mitigated by electron-withdrawing groups on the nitrogen or adjacent carbons.

The Sulfone Moiety ( ) (The "Anchor")

-

Role: A robust bioisostere for carbonyls or sulfonamides.

-

Metabolic Stability: Unlike sulfides (prone to oxidation to sulfoxides) or esters (prone to hydrolysis), the sulfone is metabolically inert.

-

H-Bonding: The sulfone oxygens act as strong hydrogen bond acceptors (HBA) with a distinct geometry, often engaging backbone amides in the binding pocket.

The Ether Linkage (The "Hinge")

-

Role: Provides rotational freedom (entropy) while maintaining a defined distance between the basic amine and the aromatic sulfone tail.

-

Advantage: Ether oxygens contribute a weak HBA vector without the planarity rigidity of an amide bond.

Validated Therapeutic Applications

Metabolic Disorders: GPR119 Agonists

GPR119 is a lipid-sensing GPCR expressed in pancreatic

-

Mechanism: SPE ligands bind the transmembrane bundle. The piperidine nitrogen interacts with the orthosteric site, while the sulfone-containing tail extends into a hydrophobic pocket, stabilizing the active conformation.

-

Key Example: Analogs of APD597 and MBX-2982 utilize this motif to balance potency with oral bioavailability.

Immunology: CCR1 Antagonists

CCR1 drives leukocyte migration in rheumatoid arthritis and multiple sclerosis.[3]

-

Mechanism: 4-hydroxypiperidine ethers act as allosteric inverse agonists. The sulfone group often occupies a solvent-exposed region or interacts with extracellular loops to lock the receptor in an inactive state.

-

SAR Insight: Quaternization or bulky substitution at the piperidine nitrogen, combined with a distal sulfone, improves selectivity over CCR2 and CCR5.

Visualization of Signaling & Pharmacophores

Diagram 1: GPR119 Signaling Pathway

This diagram illustrates the downstream effects of GPR119 activation by SPE ligands in pancreatic cells.

Caption: GPR119 activation cascade leading to glucose-dependent insulin secretion.[1][4]

Synthetic Methodologies

The synthesis of Sulfone-Piperidine-Ethers typically follows a convergent strategy.

Route A: Nucleophilic Aromatic Substitution ( )

This is the preferred route when the sulfone-bearing aryl ring is electron-deficient (e.g., activated by the sulfone itself or nitro groups).

-

Starting Materials: 4-Hydroxypiperidine (N-protected) + 4-Fluorophenyl sulfone.

-

Conditions:

or -

Yield: Generally high (>80%).

Route B: Mitsunobu Etherification

Used when

-

Reagents:

, DIAD/DEAD. -

Mechanism: Inverts stereochemistry at the piperidine C4 position (if chiral).

Route C: Sulfide Oxidation (Late-Stage)

If the sulfone is sensitive to earlier steps, a sulfide linker is installed first and oxidized as the final step.

-

Reagent:

-CPBA (2.2 equiv) or Oxone. -

Selectivity: Controlled temperature (0°C) prevents N-oxidation of the piperidine (if unprotected).

Diagram 2: General Synthetic Scheme

Overview of the convergent synthesis strategies.

Caption: Convergent synthesis via SNAr coupling followed by acidic deprotection.

Experimental Protocol: Sulfide-to-Sulfone Oxidation

This protocol describes the oxidation of a piperidine-thioether precursor, a common intermediate if the sulfone cannot be introduced directly.

Objective: Selective oxidation of sulfide to sulfone without N-oxide formation.

Materials

-

Substrate: 4-(4-(methylthio)phenoxy)piperidine-1-carboxylate (1.0 mmol)

-

Oxidant: Oxone® (Potassium peroxymonosulfate) (2.5 mmol)

-

Solvent: Methanol:Water (1:1 v/v)

-

Quench: Sat.

Step-by-Step Methodology

-

Dissolution: Dissolve 1.0 mmol of the sulfide substrate in 10 mL of MeOH.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition: Dissolve Oxone (1.54 g, 2.5 mmol) in 10 mL of water. Add this aqueous solution dropwise to the reaction mixture over 15 minutes.

-

Note: Exothermic reaction. Maintain T < 5°C to avoid side reactions.

-

-

Stirring: Allow the slurry to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC or LC-MS (Target Mass = M+32).

-

Quenching: Carefully add saturated aqueous sodium bisulfite (

) until the starch-iodide paper test is negative (neutralizing excess oxidant). -

Extraction: Evaporate MeOH under reduced pressure. Extract the aqueous residue with Ethyl Acetate (

mL). -

Purification: Wash combined organics with brine, dry over

, and concentrate. Purify via flash chromatography (Hexane:EtOAc).

Expected Result: White crystalline solid. Yield: 85-95%.

Comparative Data: Sulfone vs. Sulfonamide

The following table highlights why sulfones are often preferred over sulfonamides in this specific scaffold context.

| Feature | Sulfone ( | Sulfonamide ( | Impact on Drug Design |

| H-Bond Donor | No | Yes | Sulfones avoid non-specific binding to plasma proteins caused by acidic NH protons. |

| Metabolic Stability | High | Moderate | Sulfonamides can be prone to N-glucuronidation; Sulfones are generally inert. |

| Dipole Moment | High (~4.5 D) | High (~4.5 D) | Both provide strong electrostatic interactions, but sulfones are less lipophilic. |

| Solubility | Moderate | Good (pH dependent) | Sulfones maintain solubility without pH-dependent ionization issues. |

References

-

GPR119 Agonists & Diabetes

-

Title: Recent Advances in the Discovery of GPR119 Agonists for Type 2 Diabetes.[4]

- Source: RSC / Vertex AI Search Results.

- Context: Describes piperidine alkyl sulfonamides and sulfones as key pharmacophores for glucose homeostasis.

-

-

CCR1 Antagonists

-

Synthetic Methodology (Radical Cross-Coupling)

-

Title: Modular radical cross-coupling with sulfones enables access to sp3-rich scaffolds.[7]

- Source: Science / PMC.

- Context: Modern methods for coupling sulfones to piperidine scaffolds.

-

-

Sulfur Scaffolds in Drugs

- Title: Sulfur Containing Scaffolds in Drugs: Synthesis and Applic

- Source: Current Topics in Medicinal Chemistry.

- Context: Comprehensive review of sulfone stability and utility in FDA-approved drugs.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. A categorical structure-activity relationship analysis of GPR119 ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and lead optimization of a novel series of CC chemokine receptor 1 (CCR1)-selective piperidine antagonists via parallel synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and discovery of a novel CCR1 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Modular radical cross-coupling with sulfones enables access to sp3-rich (fluoro)alkylated scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Preparation of 3-(2-(Methylsulfonyl)phenoxy)piperidine Hydrochloride Salt

Abstract: This document provides a comprehensive guide for the synthesis, purification, and characterization of 3-(2-(Methylsulfonyl)phenoxy)piperidine hydrochloride salt, a key heterocyclic scaffold of interest in medicinal chemistry and drug development. The protocol herein details a robust synthetic route, emphasizing safety, efficiency, and reproducibility. This guide is intended for researchers, scientists, and drug development professionals with a foundational knowledge of synthetic organic chemistry.

Introduction and Scientific Background

The piperidine moiety is a ubiquitous structural motif found in a vast array of pharmaceuticals and biologically active compounds.[1] Its prevalence is attributed to its ability to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability. The target compound, this compound hydrochloride, combines the piperidine scaffold with a diaryl ether linkage, a structural feature known for its lipophilicity and ability to penetrate cellular membranes.[2] The incorporation of a methylsulfonyl group can further modulate the compound's polarity and potential for hydrogen bonding, making it an attractive candidate for various therapeutic targets.

The synthetic strategy outlined in this guide employs a modified Williamson ether synthesis, a cornerstone of C-O bond formation in organic chemistry.[3] This approach involves the nucleophilic attack of a phenoxide on an electrophilic piperidine derivative. To ensure regioselectivity and prevent unwanted side reactions, the piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group, which can be readily removed under acidic conditions in the final step.

Synthetic Strategy and Workflow

The synthesis of this compound hydrochloride is accomplished in two main stages:

-

Formation of the Diaryl Ether: This involves the reaction of 2-(methylsulfonyl)phenol with N-Boc-3-hydroxypiperidine, which is first converted to a better leaving group (e.g., a tosylate) in situ or in a preceding step. For the purpose of this protocol, we will focus on a one-pot tosylation and substitution.

-

Deprotection and Salt Formation: The Boc protecting group is removed from the piperidine nitrogen, followed by the formation of the hydrochloride salt to improve the compound's stability and handling characteristics.

Caption: Overall workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Part 1: Synthesis of N-Boc-3-(2-(methylsulfonyl)phenoxy)piperidine

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Molar Equivalents |

| 2-(Methylsulfonyl)phenol | 172.20 | 1.72 g | 1.0 |

| N-Boc-3-hydroxypiperidine | 201.27 | 2.01 g | 1.0 |

| p-Toluenesulfonyl chloride | 190.65 | 2.09 g | 1.1 |

| Sodium Hydride (60% dispersion in mineral oil) | 24.00 (as NaH) | 0.44 g | 1.1 |

| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - |

| Anhydrous N,N-Dimethylformamide (DMF) | - | 50 mL | - |

| Saturated aqueous NH4Cl | - | 50 mL | - |

| Ethyl acetate | - | 200 mL | - |

| Brine | - | 100 mL | - |

| Anhydrous Magnesium Sulfate | - | - | - |

Equipment:

-

500 mL three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Nitrogen inlet

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Standard glassware

Procedure:

-

Preparation of Sodium Hydride: In a fume hood, under a nitrogen atmosphere, add the 60% sodium hydride dispersion to a flask. Wash the dispersion with hexanes (3 x 10 mL) to remove the mineral oil.[4] Carefully decant the hexanes each time. The resulting dry sodium hydride powder should be handled with extreme care under an inert atmosphere.

-

Formation of the Phenoxide: To the washed sodium hydride, add 50 mL of anhydrous DMF. Cool the suspension to 0 °C in an ice bath. Dissolve 1.72 g of 2-(methylsulfonyl)phenol in 20 mL of anhydrous DMF and add it dropwise to the sodium hydride suspension over 20 minutes. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Tosylation and Ether Formation: In a separate flask, dissolve 2.01 g of N-Boc-3-hydroxypiperidine and 2.09 g of p-toluenesulfonyl chloride in 50 mL of anhydrous THF. Cool this solution to 0 °C.

-

Add the previously prepared phenoxide solution dropwise to the N-Boc-3-hydroxypiperidine/tosyl chloride solution over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 66 °C for THF) for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Cool the reaction mixture to room temperature and carefully quench by the slow addition of 50 mL of saturated aqueous NH4Cl solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 70 mL).

-

Combine the organic layers and wash with water (2 x 50 mL) and then brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[5]

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield N-Boc-3-(2-(methylsulfonyl)phenoxy)piperidine as a viscous oil or solid.

Part 2: Deprotection and Hydrochloride Salt Formation

Materials and Reagents:

| Reagent/Material | Quantity |

| N-Boc-3-(2-(methylsulfonyl)phenoxy)piperidine | (from Part 1) |

| 4 M HCl in 1,4-Dioxane | 20 mL |

| Diethyl ether | 100 mL |

Equipment:

-

250 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Deprotection: Dissolve the purified N-Boc-3-(2-(methylsulfonyl)phenoxy)piperidine in 20 mL of 4 M HCl in 1,4-dioxane.

-

Stir the solution at room temperature for 2-4 hours. The formation of a precipitate should be observed.

-

Isolation of the Hydrochloride Salt: Add 100 mL of diethyl ether to the reaction mixture to facilitate complete precipitation of the hydrochloride salt.

-

Stir the resulting slurry for 30 minutes.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold diethyl ether (2 x 20 mL).

-

Dry the product under high vacuum to yield this compound hydrochloride salt as a white to off-white solid.

Characterization

The final product should be characterized by the following methods:

-

Appearance: White to off-white crystalline solid.

-

Melting Point: Determined using a standard melting point apparatus.

-

¹H NMR Spectroscopy: The spectrum should show characteristic peaks for the piperidine ring protons, the aromatic protons, and the methylsulfonyl group. The integration of these peaks should correspond to the number of protons in the structure.[6][7]

-

¹³C NMR Spectroscopy: The spectrum will confirm the carbon framework of the molecule.[8]

-

Mass Spectrometry (MS): To confirm the molecular weight of the free base.

-

Infrared (IR) Spectroscopy: To identify key functional groups.

Safety Precautions

General:

-

All procedures should be carried out in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE), including a lab coat, safety goggles, and appropriate chemical-resistant gloves (nitrile or neoprene), must be worn at all times.[4][9]

-

An emergency shower and eyewash station should be readily accessible.[10]

Reagent-Specific Hazards:

-

Sodium Hydride (NaH): Highly reactive and pyrophoric. It reacts violently with water to produce flammable hydrogen gas, which can ignite spontaneously.[4][11] Handle under an inert atmosphere (nitrogen or argon).[12] In case of fire, use a Class D fire extinguisher (sand, dry soda ash, or graphite). DO NOT USE WATER, FOAM, OR CARBON DIOXIDE. [9]

-

2-(Methylsulfonyl)phenol: May cause skin and serious eye irritation.[13][14] Avoid contact with skin and eyes.

-

p-Toluenesulfonyl chloride: Corrosive and causes severe skin burns and eye damage.

-

4 M HCl in Dioxane: Corrosive and flammable. Handle with care.

First Aid:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9][15][16] Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[9] Seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

Caption: Key safety considerations for the synthesis protocol.

References

-

Standard Operating Procedure: Sodium Hydride. (2012, December 14). University of California, Santa Barbara. [Link]

-

MSDS for SODIUM HYDRIDE. Alkali Metals Ltd. [Link]

-

Hazard Summary: Sodium Hydride. (Rev. 2008, January). New Jersey Department of Health. [Link]

-

Standard Operating Procedure for the Safe Use of Sodium Hydride. Clemson University. [Link]

-

Manufacture, Handling, and Uses of Sodium Hydride. (2009, July 22). ACS Publications. [Link]

- CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine.

-

Synthesis of aryl {4-[({5-[3-(methylsulfonyl)phenyl]pyrazin-2-yl}- oxy)methyl]piperidin-1-yl}methanones. JOCPR. [Link]

-

2-(methylsulfonyl)phenol - Links. Computational Toxicology and Exposure Online Resources. [Link]

- CN105367484A - Preparation method of 3-hydroxy piperidine.

- Preparation method of (S)-N-BOC-3-hydroxypiperidine.

-

Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. (2017, April 15). PubMed. [Link]

- CN104557674A - Preparation method of (S)-N-Boc-3-hydroxypiperidine.

-

Synthesis of Novel Diphenyl Ether-Based Bis-Heterocycles as Novel Hybrid Molecules via Michael and Other Cyclocondensation Reactions. PMC. [Link]

-

Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. PMC. [Link]

-

Room Temperature, Metal-Free Synthesis of Diaryl Ethers with Use of Diaryliodonium Salts. (2011, February 14). Organic Letters - ACS Publications. [Link]

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers. (2023, January 25). MDPI. [Link]

-

Diaryl ether synthesis by etherification (arylation). Organic Chemistry Portal. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). MDPI. [Link]

-

Diversity in a Bottle: Iminium Ions as a Platform for N-(Hetero)Aryl Piperidine Synthesis. ChemRxiv. [Link]

-

Piperidine, 3-[3-(methylsulfonyl)phenyl]-1-propyl-, hydrochloride (1:1), (3S)-. PubChem. [Link]

-

3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. PubMed. [Link]

-

SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]

- WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib.

-

Piperidine Synthesis. DTIC. [Link]

-

Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-dipheny. Drug Testing and Analysis. [Link]

-

Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Publishing. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of Novel Diphenyl Ether-Based Bis-Heterocycles as Novel Hybrid Molecules via Michael and Other Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]

- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]

- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 8. chem.washington.edu [chem.washington.edu]

- 9. alkalimetals.com [alkalimetals.com]

- 10. nj.gov [nj.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. media.clemson.edu [media.clemson.edu]

- 13. 2-(Methylsulfonyl)phenol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. combi-blocks.com [combi-blocks.com]

- 16. chemicalbook.com [chemicalbook.com]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in Piperidine Ether Synthesis

Welcome to the technical support center for piperidine ether synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in their experiments. The following question-and-answer format directly addresses specific challenges, providing in-depth explanations and actionable solutions grounded in established chemical principles.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in a piperidine N-alkylation reaction to form an ether-linked side chain?

A1: Low yields in the N-alkylation of piperidine for ether synthesis typically stem from a few key issues:

-

Over-alkylation: The most prevalent side reaction is the formation of a quaternary ammonium salt, where the desired N-alkylpiperidine product reacts further with the alkylating agent.[1] This is especially common with highly reactive alkylating agents.[1]

-

Incomplete Reaction: The reaction may be sluggish or fail to reach completion. This can be caused by several factors, including:

-

Poor Leaving Group: The efficiency of the SN2 reaction is highly dependent on the quality of the leaving group on the electrophile.[2][3]

-

Steric Hindrance: Bulky substituents on either the piperidine ring or the alkylating agent can physically block the nucleophilic attack of the piperidine nitrogen.[2][4][5]

-

Suboptimal Reaction Conditions: Factors like the choice of base, solvent, and temperature play a critical role in the reaction's success.[2][6]

-

-

Side Reactions: Besides over-alkylation, elimination reactions (E2) can compete with the desired substitution (SN2), particularly with secondary and tertiary alkyl halides, leading to the formation of alkenes instead of the desired ether.[6][7][8]

Q2: I'm observing a significant amount of a quaternary ammonium salt byproduct. How can I minimize this over-alkylation?

A2: The formation of a quaternary ammonium salt is a classic sign of over-alkylation.[1] To mitigate this, consider the following strategies:

-

Control Stoichiometry: Use a slight excess of the piperidine starting material relative to the alkylating agent.[1][9] This ensures the alkylating agent is consumed before it can react with the product.

-

Slow Addition of Alkylating Agent: Adding the alkylating agent slowly, for instance, using a syringe pump, can help maintain a low concentration of the electrophile, favoring mono-alkylation.[9]

-

Choice of Base: While a base is often necessary to neutralize the acid formed during the reaction, a very strong base can deprotonate the product, making it more nucleophilic and prone to further reaction.[2] Consider using a milder, non-nucleophilic base like potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA).[2][9]

Q3: My reaction is very slow or seems to have stalled. What steps should I take to improve the reaction rate?

A3: A sluggish reaction can be frustrating. Here's a systematic approach to troubleshooting:

-

Evaluate the Leaving Group: The reactivity of the alkylating agent is directly related to the stability of the leaving group. The general order of reactivity is R-I > R-Br > R-Cl > R-OTs.[7] If you are using an alkyl chloride, consider switching to a bromide or iodide.[2]

-

Increase Reaction Temperature: If steric hindrance is a suspected issue, increasing the temperature can provide the necessary activation energy to overcome this barrier.[2][4] However, be mindful that higher temperatures can also promote elimination side reactions.[7]

-

Optimize the Solvent: The choice of solvent is crucial. Polar aprotic solvents like acetonitrile (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally preferred for SN2 reactions as they solvate the cation but not the nucleophile, thus increasing the nucleophile's reactivity.[2][4][6][10] Protic solvents can solvate the piperidine nitrogen, reducing its nucleophilicity.[6][11]

-

Ensure Adequate Basicity: The reaction of piperidine with an alkyl halide generates an acid (e.g., HBr, HCl) which can protonate the starting piperidine, rendering it non-nucleophilic.[2] The addition of a non-nucleophilic base is essential to scavenge this acid.[2]

Section 2: In-depth Troubleshooting Guides

Issue 1: Low Yield Due to Competing Elimination Reactions

Symptoms:

-

You observe the formation of alkene byproducts, confirmed by NMR or GC-MS.

-

The yield of the desired ether is significantly lower when using secondary or tertiary alkyl halides.[7][8]

Root Cause Analysis:

The Williamson ether synthesis is a classic SN2 reaction. However, it often faces competition from the E2 elimination pathway, especially under basic conditions.[6][8]

-

Substrate Structure: Secondary and tertiary alkyl halides are more prone to elimination because the transition state for elimination is more stable.[7][12]

-

Steric Hindrance: A sterically hindered base or nucleophile can favor the abstraction of a proton from the β-carbon (elimination) over a direct attack at the α-carbon (substitution).[5][13]

Troubleshooting Workflow:

Caption: Troubleshooting competing elimination reactions.

Detailed Solutions:

-

Substrate Selection: Whenever possible, design your synthesis to utilize a primary alkyl halide.[7][12]

-

Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

-

Base Selection: Opt for a non-nucleophilic, less sterically hindered base. Potassium carbonate is often a good choice.[2]

Issue 2: Challenges with Piperidine Purification and Handling

Symptoms:

-

The piperidine starting material is yellow or brown.[4]

-

Difficulty in removing water from the reaction.[4]

Root Cause Analysis:

-

Oxidation: Piperidines can oxidize upon exposure to air and light, leading to colored impurities.[4]

-

Azeotrope Formation: Piperidine forms an azeotrope with water, making it difficult to remove residual moisture by simple distillation.[4]

Solutions:

-

Purification of Discolored Piperidine: Discolored piperidine can often be purified by distillation.[4]

-

Drying Piperidine: To remove water, piperidine can be dried over potassium hydroxide (KOH) pellets followed by decantation or filtration.[4]

Section 3: Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of Piperidine with Minimized Over-Alkylation

This protocol is designed to favor mono-alkylation.

Materials:

-

Piperidine (1.1 eq)

-

Alkyl halide (1.0 eq)

-

Anhydrous acetonitrile (MeCN)

-

Potassium carbonate (K₂CO₃, 1.5 eq)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Set up a round-bottom flask under an inert atmosphere.

-

To the flask, add piperidine (1.1 equivalents), potassium carbonate (1.5 equivalents), and anhydrous acetonitrile to make a 0.1 M solution.

-

Begin stirring the solution at room temperature.

-

Add the alkyl halide (1.0 equivalent) dropwise to the stirring solution.

-

Allow the reaction to stir at room temperature until completion (monitor by TLC or LC-MS).

-

Upon completion, filter off the potassium carbonate and wash with acetonitrile.

-

Remove the solvent by rotary evaporation.

-

The crude product can then be purified by column chromatography.

Protocol 2: In-situ Generation of a More Reactive Alkylating Agent (Finkelstein Reaction)

If your reaction with an alkyl chloride is sluggish, this protocol can be used to generate the more reactive alkyl iodide in the reaction mixture.

Materials:

-

Piperidine (1.1 eq)

-

Alkyl chloride (1.0 eq)

-

Sodium iodide (NaI, catalytic amount, e.g., 0.1 eq)

-

Potassium carbonate (K₂CO₃, 1.5 eq)

-

Anhydrous acetonitrile (MeCN) or acetone

Procedure:

-

Follow the setup and initial steps of Protocol 1.

-

Along with the piperidine and potassium carbonate, add a catalytic amount of sodium iodide (0.1 equivalents).

-

Proceed with the addition of the alkyl chloride as described in Protocol 1. The in-situ generated alkyl iodide will react faster with the piperidine.

Section 4: Data Presentation

Table 1: Influence of Leaving Group on Relative Reaction Rates in SN2 Reactions

| Leaving Group | Relative Rate |

| I⁻ | ~30,000 |

| Br⁻ | ~10,000 |

| Cl⁻ | ~200 |

| F⁻ | 1 |

Note: These are approximate relative rates and can vary depending on the specific reaction conditions.

Table 2: Recommended Solvents for Piperidine N-Alkylation

| Solvent | Type | Dielectric Constant (ε) | Suitability |

| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | Excellent |

| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | Excellent |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | Good |

| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | Moderate |

| Ethanol (EtOH) | Polar Protic | 24.6 | Poor |

| Water (H₂O) | Polar Protic | 80.1 | Poor |

Section 5: Mechanistic Insights

The SN2 vs. E2 Competition

The synthesis of piperidine ethers via N-alkylation is a classic example of the competition between substitution (SN2) and elimination (E2) pathways.

Caption: Competing SN2 and E2 reaction pathways.

Understanding the factors that favor the SN2 pathway is key to optimizing your reaction for higher yields of the desired piperidine ether.

References

- BenchChem. (n.d.). Managing side reactions in piperidine functionalization.

- BenchChem. (n.d.). Technical Support Center: Optimizing Piperidine Reactions for Enhanced Yield and Purity.

- Atom Scientific Ltd. (n.d.). Piperidine for Peptide Synthesis.

- BenchChem. (n.d.). Common challenges in working with piperidine-based compounds.

- Asian Journal of Green Chemistry. (n.d.). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches.

- Google Patents. (n.d.). WO2010077798A2 - Stereoselective synthesis of piperidine derivatives.

- (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.

- (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.

-

Ford, G. J., Kress, N., Mattey, A. P., Hepworth, L. J., Baldwin, C. R., Marshall, J. R., ... & Turner, N. J. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications, 56(45), 6141-6144. [Link]

- BenchChem. (n.d.). Optimization of reaction conditions for Williamson ether synthesis of pyridinyloxy compounds.

- BenchChem. (n.d.). Troubleshooting Williamson ether synthesis side reactions.

- White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.

- (n.d.). Research Project Thesis.

- ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?.

- ACS Publications. (2019, March 22). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production | The Journal of Organic Chemistry.

- NIH. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.

- (2019, March 22). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production.

- ThalesNano. (n.d.). A High Temperature Green Method for Direct N-Alkylation with the Phoenix Flow Reactor.

- PMC. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.

- NIH. (n.d.). Alcohols as Alkylating Agents in the Cation‐Induced Formation of Nitrogen Heterocycles - PMC.

- Wikipedia. (n.d.). Williamson ether synthesis.

- Sciencemadness Discussion Board. (2012, July 1). N-alkylation of 4-piperidone.

- (n.d.). Recent advances in the synthesis of piperidones and piperidines.

- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.

- Chemistry Steps. (2022, November 13). Williamson Ether Synthesis.

- ChemTalk. (2022, October 23). Williamson Ether Synthesis.

- PMC. (2023, October 12). Total Synthesis of Altemicidin: A Surprise Ending for a Monoterpene Alkaloid.

- Oreate AI Blog. (2026, January 16). Understanding Steric Hindrance: The Key to Advanced Ether Synthesis.

- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.

- Chemistry Stack Exchange. (2014, September 15). Steric effects of a lone pair and piperidine.

- Wikipedia. (n.d.). Piperidine.

- Reddit. (2020, November 23). My first synthesis was not as efficient as I had hoped. 16% yield. : r/chemistry.

- J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.

- DTIC. (2025, June 4). Piperidine Synthesis.

- (n.d.). Williamson Ether Synthesis Practice Problems | Test Your Skills with Real Questions.

- Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.

- (2023, April 17). Effect of leaving group and reaction medium in aliphatic nucleophilic substitution reaction.

- (n.d.). Piperidine, an efficient base catalyst for the one-pot synthesis of 3,4-dihydropyrano[3,2-c]chromene derivatives.

- ElectronicsAndBooks. (n.d.). REACTIONS OF PIPERIDINE WITH ORGANIC HALOGEN COM- POUNDS IN ETHER SOLUTIONS.

- Chemistry Stack Exchange. (2018, April 24). Reaction of alkyl bromide in presence of piperidine.

- Reddit. (2025, March 11). Purification of THP protected compound : r/Chempros.

- Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation).